Ethyl Thiamine
Description
Significance of Thiamine (B1217682) Derivatives in Core Metabolic Pathways
Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for a multitude of enzymes that are central to cellular metabolism. wikipedia.orgcornell.edu These TPP-dependent enzymes are critical for the catabolism of carbohydrates and amino acids. wikipedia.orgdrugbank.com Key metabolic pathways that rely on TPP include:
The Krebs Cycle (Citric Acid Cycle): TPP is a cofactor for the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex, which are crucial for linking glycolysis to the Krebs cycle and for the cycle's continued operation, respectively. wikipedia.orgwikipedia.org
The Pentose (B10789219) Phosphate (B84403) Pathway: Transketolase, a TPP-dependent enzyme, is a key player in this pathway, which is essential for the synthesis of pentose sugars for nucleic acids and NADPH for reductive biosynthesis and antioxidant defense. cornell.eduwikipedia.org
Branched-Chain Amino Acid Metabolism: The branched-chain α-keto acid dehydrogenase complex, which requires TPP, is involved in the breakdown of leucine, isoleucine, and valine. cornell.edu
The fundamental role of these pathways in generating cellular energy (ATP), biosynthetic precursors, and reducing equivalents underscores the critical importance of thiamine in all living systems. cornell.educam.ac.uk
Conceptual Framework of Thiamine Analogs in Enzyme Regulation and Modulation
Thiamine analogs are molecules that are structurally similar to thiamine but may have altered chemical properties. This structural mimicry allows them to interact with thiamine-dependent enzymes, often acting as competitive inhibitors. cam.ac.ukrsc.org By competing with the natural cofactor, TPP, for the enzyme's active site, these analogs can modulate or even abolish enzyme function. cam.ac.ukchemrxiv.org This inhibitory action provides a powerful method for studying the roles of specific TPP-dependent enzymes in various cellular processes. acs.org
The general mechanism of action for many thiamine analogs involves being recognized by thiamine pyrophosphokinase (TPK), the enzyme that converts thiamine to TPP. asm.org If the analog is a substrate for TPK, it can be pyrophosphorylated, creating an analog of TPP. This altered cofactor can then bind to TPP-dependent enzymes, but because of its modified structure, it often cannot support the catalytic reaction, leading to enzyme inhibition. asm.orgresearchgate.net This "prodrug" approach, where a less active compound is converted into a potent inhibitor within the cell, is a key strategy in the use of thiamine analogs for research. chemrxiv.orgacs.org
Overview of Ethyl Thiamine's Position within Thiamine Analog Research
This compound is a specific thiamine analog where the methyl group at the 2-position of the pyrimidine (B1678525) ring is replaced by an ethyl group. biosynth.com This seemingly minor modification is significant enough to alter its interaction with TPP-dependent enzymes. Research has shown that this compound can be activated to its pyrophosphate form and subsequently compete with TPP, thereby inhibiting TPP-dependent enzymes. researchgate.net This positions this compound as a useful chemical tool to probe the function of the thiamine utilization pathway. researchgate.netnih.gov Its activity has been investigated in various contexts, including in studies of the malaria parasite Plasmodium falciparum, where it demonstrated antiplasmodial activity. nih.gov
The study of this compound and other analogs contributes to a deeper understanding of the structure-activity relationships of ligands that bind to TPP-dependent enzymes. By comparing the effects of different analogs, researchers can elucidate the specific roles of different parts of the thiamine molecule in binding and catalysis. researchgate.net
Table 1: Properties of Thiamine and this compound
| Property | Thiamine | This compound |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | 2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride |
| Molecular Formula | C12H17N4OS+ | C13H19ClN4OS |
| Molar Mass | 265.36 g/mol | 314.84 g/mol |
| CAS Number | 59-43-8 (chloride salt) | 3505-34-8 |
Data sourced from PubChem and other chemical suppliers. biosynth.comnih.govnih.gov
Table 2: Key TPP-Dependent Enzymes and Their Functions
| Enzyme | Metabolic Pathway | Function |
| Pyruvate dehydrogenase complex (PDH) | Link between Glycolysis and Krebs Cycle | Converts pyruvate to acetyl-CoA |
| α-Ketoglutarate dehydrogenase complex | Krebs Cycle | Converts α-ketoglutarate to succinyl-CoA |
| Transketolase | Pentose Phosphate Pathway | Interconversion of sugars |
| Branched-chain α-keto acid dehydrogenase complex | Amino Acid Catabolism | Breakdown of branched-chain amino acids |
This table provides a summary of key enzymes discussed in the text. wikipedia.orgcornell.eduwikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIUCXXQCMUBCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747774 | |
| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3505-34-8 | |
| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Perspectives on Thiamine Research Foundation
Pioneering Discoveries Leading to Thiamine (B1217682) Identification
The late 19th and early 20th centuries marked a period of pivotal discoveries that led to the identification of thiamine. A key breakthrough came from the work of Christiaan Eijkman, a Dutch physician in the Dutch East Indies, who observed that chickens fed polished white rice developed a paralytic condition similar to beriberi in humans. He found that feeding them unpolished rice bran cured the condition. This led to the concept of a previously unknown "anti-beriberi factor" present in rice polishings.
Building on this, in 1912, the Polish biochemist Casimir Funk isolated a substance from rice bran that he believed was the anti-beriberi factor. He proposed the term "vitamine" (a portmanteau of "vital amine") for these essential micronutrients, a name that has had a lasting impact on nutritional science.
Further research by scientists like Umetaro Suzuki in Japan, who independently discovered this active compound in 1910 while researching how rice bran cured patients of Beriberi, solidified the understanding of this essential nutrient. nih.govdrugbank.com A significant experimental model involved pigeons fed exclusively on polished rice, which caused them to develop opisthotonos, a condition marked by head retraction. Administering the concentrated extract could lead to a complete cure within minutes, leading to the concept of a biochemical lesion. wikipedia.org These pioneering efforts collectively established the existence of a specific chemical substance vital for preventing beriberi, which would later be named thiamine.
Seminal Work on Thiamine's Structural Elucidation and Initial Laboratory Synthesis
Following its discovery, the next major challenge was to determine the chemical structure of the anti-beriberi factor and to synthesize it in the laboratory. The complex structure consists of an aminopyrimidine and a thiazolium ring linked by a methylene (B1212753) bridge. wikipedia.org
The culmination of this effort arrived in 1936 when Robert R. Williams and his team at Columbia University, along with J.K. Cline at Merck, successfully elucidated its structure and reported the first total synthesis of thiamine. nih.gov The synthesis was a landmark achievement in organic chemistry. A key method involved treating ethyl 3-ethoxypropanoate with ethyl formate (B1220265) to create an intermediate dicarbonyl compound. wikipedia.org This was then reacted with acetamidine (B91507) to form a substituted pyrimidine (B1678525). wikipedia.org The final stage involved an alkylation reaction using 4-methyl-5-(2-hydroxyethyl)thiazole to form thiamine. wikipedia.orgnih.gov This breakthrough not only confirmed the structure of Vitamin B1 but also enabled its large-scale production, making it widely available. wikipedia.org
Trajectory of Thiamine Analog Development in Biochemical Science
The successful synthesis of thiamine opened the door for the development of numerous structural analogs. These synthetic derivatives are molecules that are structurally similar to thiamine but have been modified in specific ways. Scientists create these analogs to study the mechanism of thiamine-dependent enzymes, to act as inhibitors in metabolic pathways, or to potentially enhance the properties of the vitamin. Many such analogs were developed in Japan during the 1950s and 1960s. wikipedia.org
Ethyl Thiamine, also known as 2'-Ethylthiamine, is one such synthetic analog. It differs from thiamine by the substitution of a methyl group with an ethyl group on the pyrimidine ring. nih.gov This seemingly minor modification can have significant effects on its biochemical activity.
Research has shown that thiamine analogs can act as competitive inhibitors of enzymes that utilize thiamine pyrophosphate (TPP), the active coenzyme form of thiamine. nih.gov For instance, studies on thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine to TPP, have utilized various analogs to probe its function. tandfonline.com In one in-vitro study using a crude enzymatic preparation from rat small intestine, this compound demonstrated inhibitory action on TPK activity. tandfonline.com
The table below presents the chemical properties of Thiamine and its analog, this compound.
| Property | Thiamine | This compound |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | 2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride |
| Molecular Formula | C12H17N4OS+ | C13H19ClN4OS |
| Molar Mass | 265.36 g/mol | 314.83 g/mol |
| Synonyms | Vitamin B1, Aneurin, Thiamin | 2'-Ethylthiamine, Ethylthiamin |
Data sourced from PubChem and other chemical databases. nih.govwikipedia.orgnih.govscbt.com
The study of thiamine analogs is crucial for understanding metabolic pathways. Analogs like this compound, Oxythiamine (B85929), and Pyrithiamine (B133093) are valuable tools in biochemical and enzymological research. nih.gov They can function by inhibiting thiamine uptake into cells, blocking the phosphorylation of thiamine to TPP, or inhibiting TPP-dependent enzymes. nih.gov For example, this compound is known to be an inhibitor of thiamine pyrophosphokinase. tandfonline.com The inhibitory constants (Ki) of various thiamine analogs for this enzyme have been determined, providing insight into their relative potencies.
The table below shows the inhibitory constants (Ki) for several thiamine analogs on small intestine thiamine-pyrophosphokinase activity.
| Thiamine Analog | Ki Value (M) |
| Pyrithiamine | 2.25 × 10⁻⁶ |
| Thiamine monophosphate | 4 × 10⁻⁶ |
| Ethylthiamine | 8 × 10⁻⁶ |
| 2'-Butylthiamine | 6 × 10⁻⁶ |
| Chloroethylthiamine | 1.5 × 10⁻⁶ |
| Oxythiamine | 4.2 × 10⁻³ |
Data from a 1979 study on potential inhibitors of small intestinal thiamine-pyrophosphokinase. tandfonline.com
This line of research continues to be active, with recent studies investigating thiamine analogs for various purposes, including potential antiplasmodial activity. nih.gov The development and characterization of compounds like this compound underscore the enduring legacy of the initial discoveries in vitamin research, providing refined tools to explore complex biological systems.
Biosynthetic Pathways and Metabolic Interconversions of Thiamine and Associated Compounds
Pathways of De Novo Thiamine (B1217682) Biosynthesis Across Biological Domains
The ability to synthesize thiamine from scratch (de novo) is a trait found in bacteria, archaea, fungi, and plants, but absent in animals. wikipedia.org The process universally involves the separate construction of two heterocyclic rings, a pyrimidine (B1678525) and a thiazole (B1198619), which are subsequently coupled. wikipedia.orgnih.gov
In many bacteria, such as Escherichia coli, the pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from an intermediate of the purine (B94841) biosynthesis pathway, aminoimidazole ribotide (AIR). frontiersin.orgnih.gov The thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (THZ-P), is formed through a complex series of reactions involving several enzymes. nih.gov These two precursors are then condensed by the enzyme thiamine-phosphate synthase (ThiE) to form thiamine monophosphate (ThMP). nih.govnih.gov
Eukaryotes like plants and fungi also employ separate branches for pyrimidine and thiazole synthesis. wikipedia.orgfrontiersin.org In plants, these reactions occur within the plastids. frontiersin.org A key difference from the bacterial pathway lies in the synthesis of the thiazole ring, which in eukaryotes is catalyzed by the THI4 enzyme in a suicide mechanism where the enzyme itself provides the sulfur atom. researchgate.net
Archaea exhibit a fascinating mosaic of biosynthetic strategies, with pathways that appear to be hybrids of bacterial and eukaryotic systems. For instance, they utilize a eukaryote-like THI4 enzyme for the formation of the thiazole ring. researchgate.net
The following table summarizes the key features of de novo thiamine biosynthesis across different biological domains.
| Biological Domain | Pyrimidine Precursor Origin | Thiazole Synthesis Key Enzyme | Key Features |
| Bacteria | Aminoimidazole Ribotide (AIR) | Thiazole Synthase (e.g., ThiG) | Well-studied pathway; separate synthesis of HMP-PP and THZ-P. nih.govfrontiersin.org |
| Eukarya (Plants/Fungi) | Aminoimidazole Ribotide (AIR) | THI4 (suicide enzyme) | Synthesis occurs in plastids (plants); distinct thiazole synthesis mechanism. frontiersin.orgresearchgate.net |
| Archaea | Varies | THI4-like | Hybrid pathway with features from both bacteria and eukaryotes. researchgate.net |
Mechanisms of Thiamine Salvage and Phosphorylation Cascades
In addition to de novo synthesis, many organisms have evolved salvage pathways to recycle thiamine and its precursors from the environment, a more energy-efficient strategy. nih.govontosight.ai These pathways are critical for organisms that cannot synthesize the vitamin, such as humans, and for those living in environments where thiamine or its breakdown products are available. ontosight.aipnas.org
The salvage process involves specialized kinases that phosphorylate the reclaimed components. Key enzymes in these pathways include:
Thiazole kinase (ThiM): Phosphorylates thiazole alcohol (THZ) to THZ-P. nih.govnih.gov
Hydroxymethylpyrimidine kinase (ThiD): Phosphorylates hydroxymethylpyrimidine (HMP) to HMP-P, which is then further phosphorylated to HMP-PP. nih.govnih.gov
Thiamine kinase (ThiK): Directly phosphorylates thiamine to ThMP in some bacteria. nih.gov
Thiamine pyrophosphokinase (TPK or ThiN): Converts thiamine directly to its active coenzyme form, thiamine diphosphate (B83284) (TPP), in a single step. nih.govnih.gov
An excellent example of reliance on these pathways is found in Rhizobium leguminosarum, which lacks the genes for de novo synthesis but possesses the thiMED genes for a functional salvage pathway. nih.govasm.org Furthermore, some yeast species have been shown to have reconstructed a functional thiamine salvage pathway by acquiring genes from bacteria through horizontal gene transfer. pnas.org
Role of Thiamine Pyrophosphokinase in Thiamine Diphosphate Formation
Thiamine pyrophosphokinase (TPK), also known as thiamin diphosphokinase, holds a central position in thiamine metabolism. Its primary function is to catalyze the pyrophosphorylation of free thiamine to form thiamine diphosphate (TPP), the biologically active coenzyme form. nih.govebi.ac.uk This reaction is the final and crucial activation step for thiamine derived from either salvage or the dephosphorylation of ThMP. nih.gov
The reaction involves the transfer of a pyrophosphate group from a donor molecule to the thiamine molecule. ebi.ac.uk While ATP has long been considered the standard pyrophosphate donor, recent studies on human TPK have revealed a significant preference for UTP, linking thiamine activation to pyrimidine metabolism. uniprot.orguniprot.org
The essentiality of TPK is highlighted by genetic studies. In the plant Arabidopsis, the absence of functional TPK enzymes is lethal, leading to an accumulation of free thiamin and a near-complete lack of TPP. nih.gov In humans, genetic defects in the TPK1 gene lead to thiamine metabolism dysfunction syndrome, a severe metabolic disorder characterized by episodic encephalopathy. nih.govuniprot.org TPK is typically a cytosolic enzyme in eukaryotic cells. nih.gov
Dynamics of Interconversion Among Thiamine Phosphate Esters (ThMP, TPP, ThTP, AThDP, AThTP)
Within the cell, thiamine exists as a pool of interconvertible phosphate esters, each with distinct roles. The dynamics of this interconversion are managed by a suite of kinases and phosphatases that regulate the cellular thiamine economy. nih.gov
The primary thiamine derivatives are:
Thiamine Monophosphate (ThMP): Often serves as a biosynthetic intermediate. nih.gov In most bacteria and eukaryotes, ThMP is dephosphorylated to free thiamine, which is then pyrophosphorylated by TPK to TPP. wikipedia.orgresearchgate.net
Thiamine Diphosphate (TPP or ThDP): This is the most abundant and well-understood form, acting as an essential coenzyme for critical enzymes in carbohydrate and amino acid metabolism, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. labmed.org.ukwardelab.com
Thiamine Triphosphate (ThTP): Found in significant concentrations in the brain and nervous tissue, ThTP is thought to have a non-coenzymatic role, possibly in regulating ion channel activity. nih.govlabmed.org.uk
Adenosine Thiamine Diphosphate (AThDP) and Adenosine Thiamine Triphosphate (AThTP): These are more recently discovered derivatives. nih.gov AThTP has been found in E. coli under conditions of carbon starvation and may function as an energy or signal store. The precise functions and metabolic pathways of these adenylylated forms are still under active investigation. nih.gov
The cellular balance of these esters is tightly controlled. For example, TPP can be synthesized from thiamine by TPK or from ThMP via thiamine-phosphate kinase (in some bacteria). nih.gov It can be hydrolyzed back to ThMP, and ThTP is synthesized from TPP. nih.gov This intricate network allows the cell to adapt to changing metabolic demands.
| Thiamine Phosphate Ester | Abbreviation | Primary Known Function |
| Thiamine Monophosphate | ThMP | Biosynthetic and salvage pathway intermediate. nih.gov |
| Thiamine Diphosphate | TPP / ThDP | Active coenzyme in central metabolism. labmed.org.ukwardelab.com |
| Thiamine Triphosphate | ThTP | Neuromodulatory role, ion channel regulation. nih.govlabmed.org.uk |
| Adenosine Thiamine Diphosphate | AThDP | Function under investigation. nih.govnih.gov |
| Adenosine Thiamine Triphosphate | AThTP | Potential role in response to cellular stress. nih.gov |
Regulatory Mechanisms Governing Thiamine Metabolism, Including Riboswitches
To prevent the wasteful production of an energetically expensive molecule, thiamine biosynthesis and transport are subject to stringent regulation. The predominant mechanism for this control, particularly in bacteria, is the TPP riboswitch. nih.govplos.org
A riboswitch is a regulatory segment located within the 5' untranslated region of an mRNA molecule that can directly bind a specific small molecule metabolite. frontiersin.orgpnas.org The TPP riboswitch specifically binds to thiamine diphosphate (TPP). core.ac.uk When intracellular TPP concentrations are high, TPP binds to the riboswitch, inducing a conformational change in the mRNA structure. This change typically masks the ribosome-binding site or forms a transcription termination signal, thereby shutting down the expression of the downstream genes involved in thiamine synthesis or transport. nih.govcore.ac.uk This forms an elegant and direct negative feedback loop. pnas.org
The TPP riboswitch is remarkable as it is the only riboswitch known to be conserved across prokaryotes and eukaryotes, including fungi, plants, and algae. wikipedia.orgnih.gov In eukaryotic organisms like the green alga Chlamydomonas reinhardtii, the TPP riboswitch regulates gene expression not by blocking translation, but by controlling alternative mRNA splicing. nih.govpnas.org
The regulatory system exhibits a degree of plasticity; studies have shown that some TPP riboswitches can also be influenced by biosynthetic precursors like HMP-PP, indicating a more complex control network than simple end-product inhibition. pnas.org The antimicrobial compound pyrithiamine (B133093), a thiamine analog, exerts its effect by being converted in the cell to pyrithiamine pyrophosphate (PTPP), which then binds to the TPP riboswitch and represses essential gene expression, highlighting the riboswitch as a viable drug target. nih.govcore.ac.uk This suggests that other thiamine analogs, such as Ethyl Thiamine, could potentially interact with these highly conserved regulatory RNA elements.
Coenzymatic and Non Coenzymatic Roles of Thiamine Diphosphate
Catalytic Function within the Pyruvate (B1213749) Dehydrogenase Complex (PDHC)
The Pyruvate Dehydrogenase Complex (PDC) is a cornerstone of cellular energy metabolism, linking glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. nih.govwikipedia.org This multi-enzyme complex sequentially catalyzes the oxidative decarboxylation of pyruvate. nih.gov
The first and rate-limiting step is performed by the E1 component, pyruvate dehydrogenase, which is a ThDP-dependent enzyme. nih.govebi.ac.uk The catalytic mechanism proceeds as follows:
Binding and Decarboxylation: Pyruvate and ThDP bind to the active site of the E1 subunit. ebi.ac.uk The ylide form of ThDP performs a nucleophilic attack on the carbonyl carbon of pyruvate. wikipedia.org
Intermediate Formation: This leads to the formation of a covalent intermediate, which then undergoes decarboxylation, releasing CO2. nih.govebi.ac.uk The result is a C2α-hydroxyethylidene-ThDP (enamine) intermediate. nih.gov
Reductive Acetylation: The hydroxyethyl (B10761427) group is then transferred to a lipoamide (B1675559) cofactor, which is part of the E2 component of the complex. This step involves the reductive acetylation of the lipoyl group. nih.govebi.ac.uk
This intricate process, orchestrated by the E1 subunit, relies entirely on the unique chemical properties of the ThDP cofactor to facilitate both the decarboxylation of an α-keto acid and the subsequent transfer of the resulting acyl group. researchgate.net
Role in 2-Oxoglutarate Dehydrogenase Complex (OGDHC) Catalysis
The 2-Oxoglutarate Dehydrogenase Complex (OGDHC) is another crucial multi-enzyme complex that functions within the citric acid cycle. drugbank.commdpi.com It catalyzes the conversion of 2-oxoglutarate (also known as alpha-ketoglutarate) to succinyl-CoA and CO2. mdpi.comuniprot.org Similar to the PDHC, this process is a key regulatory point in cellular metabolism. ebi.ac.uk
The E1 component of OGDHC, known as 2-oxoglutarate dehydrogenase (E1o), is a ThDP-dependent enzyme that initiates the reaction sequence. drugbank.comuniprot.org The mechanism is analogous to that of the PDHC's E1 subunit:
Decarboxylation of 2-Oxoglutarate: E1o, with its bound ThDP cofactor, catalyzes the irreversible decarboxylation of 2-oxoglutarate. drugbank.comuniprot.org
Acyl Group Transfer: The resulting succinyl group is transferred from ThDP to a lipoamide cofactor on the E2 component (dihydrolipoyllysine-residue succinyltransferase). mdpi.comuniprot.org
ThDP is an essential activator for 2-oxoglutarate dehydrogenase. mdpi.com Its presence is required for the formation of the catalytically competent holoenzyme, and its availability can influence the metabolic flux through the citric acid cycle. mdpi.com
Mechanisms of Transketolase (TK) Reactions in the Pentose (B10789219) Phosphate (B84403) Pathway
Transketolase (TK) is a key ThDP-dependent enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle in photosynthesis. wikipedia.orgnih.gov The PPP is vital for producing NADPH, essential for biosynthetic reactions and antioxidant defense, and for generating pentose phosphates required for nucleotide synthesis. wardelab.comwikipedia.org
Transketolase catalyzes the reversible transfer of a two-carbon ketol group (glycolaldehyde) from a ketose donor to an aldose acceptor. wikipedia.orgportlandpress.com The ThDP cofactor is central to this process:
Ylide Formation: The catalytic cycle begins with the deprotonation of ThDP to form the reactive ylide. wikipedia.org
Donor Substrate Binding: The ylide attacks the carbonyl carbon of a ketose donor substrate, such as xylulose-5-phosphate. wikipedia.orgebi.ac.uk
C-C Bond Cleavage: This leads to the cleavage of a carbon-carbon bond, releasing an aldose product (e.g., glyceraldehyde-3-phosphate) and leaving a two-carbon dihydroxyethyl-ThDP intermediate. wikipedia.org
Acceptor Substrate Binding: An aldose acceptor substrate (e.g., ribose-5-phosphate (B1218738) or erythrose-4-phosphate) then enters the active site. wikipedia.orgebi.ac.uk
Ketol Transfer: The two-carbon fragment is transferred from the ThDP intermediate to the acceptor substrate, forming a new, larger ketose product (e.g., sedoheptulose-7-phosphate or fructose-6-phosphate) and regenerating the ThDP cofactor. wikipedia.org
The two active sites of the transketolase homodimer are located at the interface between the two subunits. nih.gov The enzyme's activity connects the PPP with glycolysis, allowing excess sugar phosphates to be channeled into the main pathways of carbohydrate metabolism. wikipedia.org
Characterization of Other Thiamine (B1217682) Diphosphate-Dependent Enzyme Systems
Beyond the well-known PDHC, OGDHC, and Transketolase, ThDP serves as a cofactor for a vast and diverse class of enzymes involved in a wide array of metabolic reactions. cornell.eduresearchgate.net These enzymes are found across all domains of life and catalyze the cleavage or formation of various carbon-carbon, carbon-sulfur, carbon-oxygen, and carbon-nitrogen bonds. researchgate.net
Examples of other ThDP-dependent enzyme systems include:
Branched-chain α-keto acid dehydrogenase complex (BCKDC): This complex is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). Its E1 component is ThDP-dependent. cornell.edu
Pyruvate decarboxylase (PDC): Found in yeast and plants, this enzyme is crucial for alcoholic fermentation, converting pyruvate into acetaldehyde (B116499) and CO2. cornell.edu
Benzoylformate decarboxylase (BFDC): This enzyme participates in the mandelate (B1228975) pathway in bacteria, allowing them to use mandelic acid as a carbon source. cornell.edu
2-Hydroxyacyl-CoA lyase: A peroxisomal enzyme involved in the metabolism of 3-methyl-branched fatty acids. cornell.edu
The Thiamine Enzyme Engineering Database (TEED) has been established to systematically analyze and compare the sequence and structural data of this large superfamily of enzymes, which are known to be involved in numerous human diseases. mdpi.comresearchgate.net
Chemical Synthesis Strategies for Thiamine Analogs, with Specific Focus on Ethyl Thiamine
Historical Methodologies for Thiamine (B1217682) and Related Analog Synthesis
The journey to understanding and synthesizing thiamine, or vitamin B1, was a landmark achievement in the fields of biochemistry and organic chemistry. In the late 19th and early 20th centuries, the devastating neurological disease beriberi was linked to diets consisting mainly of polished rice. wikipedia.org Christiaan Eijkman, a Dutch physician, observed that rice bran contained a substance that could prevent and cure this disease, a finding for which he was later awarded the Nobel Prize. nih.gov Casimir Funk later isolated this substance and, believing it to be an amine essential for life, coined the term "vitamine". wikipedia.orgnih.gov
The chemical structure of thiamine was elucidated, and the first successful in vitro synthesis was achieved by Robert Runnels Williams and his team between 1933 and 1936. nih.gov This pioneering synthesis involved the condensation of two key heterocyclic components: a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety. wikipedia.orgnih.gov The original synthesis by Williams and Cline in 1936 involved the quaternization of 4-amino-5-ethoxymethyl-2-methylpyrimidine with 5-(2-hydroxyethyl)-4-methylthiazole. nih.gov
A common historical synthetic route proceeded as follows:
Pyrimidine Synthesis: Ethyl 3-ethoxypropanoate was treated with ethyl formate (B1220265) to create a dicarbonyl intermediate. This intermediate was then reacted with acetamidine (B91507) to form the substituted pyrimidine ring. wikipedia.org
Functional Group Manipulation: The hydroxyl group on the pyrimidine was converted to an amino group through a nucleophilic aromatic substitution, first by creating a chloride derivative with phosphorus oxychloride, followed by reaction with ammonia. wikipedia.org
Thiazole Coupling: The ethoxy group was converted to a bromo derivative using hydrobromic acid. This activated pyrimidine derivative was then used to alkylate 4-methyl-5-(2-hydroxyethyl)thiazole, forming the thiamine structure as its dibromide salt. wikipedia.org
Following this initial breakthrough, various modifications and alternative routes were developed. For instance, an alternative pathway utilizing the Grewe diamine (5-(aminomethyl)-2-methyl-4-pyrimidinamine) was published in 1937 and subsequently investigated by Hoffman La Roche, leading to competitive manufacturing processes. wikipedia.org These early methods, while groundbreaking, often involved multiple steps and challenging reaction conditions.
The development of synthetic thiamine analogs, or "antivitamins," also has a significant history. These compounds, such as oxythiamine (B85929) and pyrithiamine (B133093), were designed to interfere with the normal function of thiamine-dependent enzymes and have been instrumental in studying thiamine metabolism and deficiency. nih.gov For example, oxythiamine can be synthesized from thiamine by deamination with nitrous acid or by refluxing with hydrochloric acid. nih.gov These historical efforts laid the crucial groundwork for the development of the diverse array of thiamine derivatives known today.
Contemporary Synthetic Approaches for Diverse Thiamine Derivatives
Modern organic synthesis has brought forth a multitude of sophisticated and efficient methods for creating a wide range of thiamine derivatives. These contemporary approaches often focus on improving yield, reducing the number of steps, and introducing diverse functionalities to the thiamine scaffold. This has been driven by the need for new therapeutic agents, research tools to probe biological pathways, and novel catalysts. nih.govmdpi.com
Synthetic thiamine derivatives can be broadly categorized based on the type of modification to the parent molecule. nih.gov Many modern analogs are prodrugs designed for enhanced bioavailability, such as benfotiamine, fursultiamine, and sulbutiamine, which were largely developed in the 1950s and 60s. wikipedia.orgmdpi.com These lipid-soluble derivatives are more readily absorbed and can effectively increase thiamine levels in the body. mdpi.com
Recent synthetic strategies often employ advanced catalytic systems and reaction conditions. For example, thiamine hydrochloride itself has been utilized as a green, biodegradable catalyst for various organic transformations, such as the one-pot synthesis of 1,4-dihydropyridines and 1,2,4-triazolidine-3-thiones. tandfonline.comresearchgate.net These reactions often proceed under mild, solvent-free, or aqueous conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net
The modification of the core heterocyclic rings of thiamine has also been a fruitful area of research. For instance, novel analogs where the central thiazolium ring is replaced by other heterocycles, such as a triazole or a pyrrole (B145914) ring, have been synthesized. rsc.orgacs.org These modifications can lead to potent and selective inhibitors of thiamine diphosphate (B83284) (ThDP)-dependent enzymes. rsc.orgacs.org The synthesis of these analogs often involves multi-step sequences, including "click chemistry" reactions for the formation of triazole rings. acs.org
The synthesis of isotopically labeled thiamine analogs and those with modified phosphate (B84403) chains has also become increasingly important for mechanistic studies. For example, stable analogs of thiamine di- and triphosphate, resistant to enzymatic hydrolysis, have been synthesized to investigate their roles in cellular processes. researchgate.net These syntheses can involve the coupling of a modified thiamine precursor with appropriately protected bisphosphonic acids. researchgate.net
The table below summarizes some examples of contemporary synthetic approaches to thiamine derivatives.
| Derivative Type | Synthetic Strategy | Key Features | Reference(s) |
| Prodrugs (e.g., Benfotiamine) | Acylation of thiamine | Increased lipophilicity and bioavailability | mdpi.com |
| Heterocycle-Modified Analogs (e.g., Pyrrothiamine) | Multi-step synthesis involving ring construction | Potent and selective enzyme inhibition | rsc.org |
| Phosphate Chain Analogs | Coupling with protected bisphosphonates | Resistance to hydrolysis for mechanistic studies | researchgate.net |
| Catalytically Active Derivatives | Use of thiamine hydrochloride as a catalyst | Green and efficient synthesis of other compounds | tandfonline.comresearchgate.net |
Detailed Synthetic Routes and Molecular Modifications Yielding Ethyl Thiamine and Structural Congeners
The synthesis of this compound and its structural congeners involves targeted modifications of the thiamine scaffold. These modifications are typically designed to alter the electronic and steric properties of the molecule, which can influence its biological activity or catalytic performance.
A plausible synthetic route to this compound, where an ethyl group replaces the methyl group on the pyrimidine ring, would likely follow a path analogous to the historical synthesis of thiamine, but with a modified pyrimidine precursor. The synthesis would start with a different amidine in the initial ring-forming condensation reaction.
A general, illustrative pathway for the synthesis of an N-ethyl thiamine analog could be:
Synthesis of N-ethyl-4-amino-2-methyl-5-bromomethylpyrimidine: This key intermediate would be prepared, likely through a multi-step process starting from simpler precursors. The introduction of the ethyl group would occur at the pyrimidine synthesis stage.
Condensation with the Thiazole Moiety: The N-ethyl pyrimidine derivative would then be reacted with 4-methyl-5-(2-hydroxyethyl)thiazole. This quaternization reaction forms the central methylene (B1212753) bridge and the thiazolium ring, yielding the desired this compound analog.
Structural congeners of this compound can be synthesized by varying the substituents on either the pyrimidine or the thiazole ring. For example, modifications to the hydroxyethyl (B10761427) side chain of the thiazole ring can be achieved by using different starting thiazoles in the condensation step.
The table below outlines some potential molecular modifications and the corresponding synthetic strategies for generating this compound and its congeners.
| Target Compound | Molecular Modification | Synthetic Strategy |
| This compound | Ethyl group on the pyrimidine nitrogen | Use of an N-ethyl pyrimidine precursor in the condensation step. |
| Thiazole-Modified Congeners | Altered substituent at C5 of the thiazole ring | Employing a thiazole derivative with the desired functional group in the condensation with the pyrimidine moiety. |
| Phosphate Ester Congeners | Phosphorylation of the hydroxyethyl side chain | Enzymatic or chemical phosphorylation of the synthesized this compound. |
Research into the synthesis of specific thiamine analogs, such as those with modifications at the thiazole C2 position (e.g., 2-thio analogs), has also been reported, further expanding the library of available thiamine derivatives. acs.org
Application of Thiamine and its Derivatives as N-Heterocyclic Carbene Catalysts in Organic Transformations
The catalytic prowess of thiamine and its derivatives stems from the ability of the thiazolium ring to form an N-heterocyclic carbene (NHC). tandfonline.comnih.gov An NHC is a type of carbene, a molecule containing a neutral carbon atom with two unshared valence electrons, that is stabilized by adjacent nitrogen atoms within a heterocyclic ring. nih.gov In the case of thiamine, the deprotonation of the C2 carbon of the thiazolium ring generates the catalytically active NHC. tandfonline.comtandfonline.com
This NHC is a potent nucleophile and can initiate a variety of chemical transformations. nih.gov The mechanism of NHC catalysis often involves the concept of "umpolung," or polarity reversal. nih.gov An electrophilic carbonyl carbon of an aldehyde, for example, can be converted into a nucleophilic species after reacting with the NHC. nih.gov
One of the most classic examples of a thiamine-catalyzed reaction is the benzoin (B196080) condensation, where two molecules of an aldehyde are coupled to form an α-hydroxy ketone. nih.gov The mechanism, first proposed by Breslow, involves the formation of a "Breslow intermediate" after the NHC attacks the aldehyde. nih.gov
Thiamine and its derivatives have been successfully employed as catalysts in a range of organic reactions, including:
Quinoxaline (B1680401) Synthesis: Thiamine, in the form of its NHC, has been shown to be an effective catalyst for the synthesis of quinoxaline derivatives from phenacyl bromides and o-phenylenediamines. tandfonline.comtandfonline.com This method offers advantages such as high yields, mild reaction conditions, and environmental friendliness. tandfonline.comtandfonline.com
1,4-Dihydropyridine Synthesis: Thiamine hydrochloride has been used as a catalyst for the Hantzsch synthesis of 1,4-dihydropyridines under solvent-free conditions. tandfonline.com
Oxidative Esterification: In biomimetic systems, thiamine, in conjunction with an oxidant like a flavin, can catalyze the oxidative esterification of aldehydes. rsc.org
Radical Acylation: Thiamine- and flavin-dependent enzymes have been engineered to catalyze NHC-mediated radical acylation reactions, highlighting the potential for biocatalytic applications of thiamine's catalytic machinery. acs.org
The catalytic activity of thiamine-based NHCs is influenced by the electronic and steric properties of the substituents on the thiazolium and pyrimidine rings. The development of synthetic thiamine analogs allows for the fine-tuning of these properties to optimize catalytic performance for specific reactions.
The table below lists some organic transformations catalyzed by thiamine-derived NHCs.
| Transformation | Catalyst | Key Features of the Reaction | Reference(s) |
| Benzoin Condensation | Thiamine | Classic example of NHC catalysis, formation of α-hydroxy ketones. | nih.gov |
| Quinoxaline Synthesis | Thiamine | Efficient, eco-friendly synthesis of heterocyclic compounds. | tandfonline.comtandfonline.com |
| 1,4-Dihydropyridine Synthesis | Thiamine Hydrochloride | Solvent-free, high-yield synthesis. | tandfonline.com |
| Oxidative Esterification | Thiamine/Flavin System | Biomimetic approach to ester synthesis. | rsc.org |
Mechanisms of Action and Biochemical Interactions of Ethyl Thiamine
Molecular Recognition and Interaction with Thiamine (B1217682) Transport Systems
The entry of ethyl thiamine into cells is the initial step in its mechanism of action. Mammalian cells cannot synthesize thiamine and are therefore equipped with specialized transporter proteins to acquire it from the extracellular environment. The primary carriers responsible for thiamine uptake are the high-affinity thiamine transporters, THTR-1 (product of the SLC19A2 gene) and THTR-2 (product of the SLC19A3 gene). ascpt.orguga.eduphysiology.org THTR-1 is widely expressed across various tissues, whereas THTR-2 expression is particularly high in the intestine, suggesting it plays a major role in the absorption of dietary thiamine. ascpt.orgnih.gov
Due to its close structural resemblance to thiamine, it is hypothesized that this compound is recognized by these same transport systems. nih.gov This "hijacking" of the natural vitamin uptake pathway allows this compound to enter the cytoplasm, where it can begin to exert its biochemical effects. The shared 4'-aminopyrimidine moiety between thiamine and its analogs is understood to be a critical feature for binding to these transporters. ascpt.org The ability of other thiamine analogs to compete for transport further supports the concept that this compound utilizes these same protein channels for cellular entry. nih.govnih.gov
Enzymatic Phosphorylation of this compound Mediated by Thiamine Pyrophosphokinase
Once inside the cell, thiamine must be converted to its biologically active form, thiamine diphosphate (B83284) (TPP), also known as thiamine pyrophosphate. wikipedia.org This reaction is catalyzed by the cytosolic enzyme thiamine pyrophosphokinase (TPK), which transfers a pyrophosphate group from ATP to thiamine. researchgate.net
This compound acts as a prodrug, meaning it must be metabolically activated to become a potent inhibitor. Like thiamine, this compound serves as a substrate for TPK. nih.govresearchgate.net The enzyme catalyzes the pyrophosphorylation of this compound, converting it into this compound pyrophosphate. nih.gov This activation step is crucial; without it, this compound would not be able to effectively interfere with TPP-dependent enzymes. Studies have shown that this compound is a competitive inhibitor with respect to thiamine for the TPK enzyme, indicating it directly competes for the same active site. researchgate.net
Competitive Inhibition of Thiamine Diphosphate-Dependent Enzymes by this compound Pyrophosphate
The activated form, this compound pyrophosphate, is the molecule responsible for the ultimate biochemical disruption. It functions as a competitive inhibitor of TPP-dependent enzymes. nih.gov These enzymes, which include transketolase, pyruvate (B1213749) dehydrogenase (PDH), and α-ketoglutarate dehydrogenase, are critical for central metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle. researchgate.netnih.gov
This compound pyrophosphate, being structurally analogous to the natural coenzyme TPP, can bind to the TPP-binding site on these enzymes. nih.gov However, despite occupying the active site, it is unable to perform the catalytic functions of TPP. This occupation of the coenzyme pocket prevents the binding of the natural TPP, thereby inhibiting the enzyme's activity and disrupting the associated metabolic pathways. nih.govmalariaworld.org
Elucidation of Inhibition Kinetics and Quantitative Binding Affinities
While the mechanism of competitive inhibition is established for this compound pyrophosphate, detailed quantitative data, such as specific inhibition constants (Ki) or IC50 values against purified TPP-dependent enzymes, are not extensively documented in publicly available research. Much of the detailed kinetic analysis has focused on other, often more potent, thiamine analogs.
To illustrate the principles of inhibition kinetics for TPP-dependent enzymes, the table below presents data for other well-studied thiamine analogs. These values demonstrate how modifications to the thiamine structure can result in highly potent inhibitors, with some analogs binding to enzymes with affinities far exceeding that of the natural coenzyme, TPP. For instance, triazole-based analogs have shown exceptionally low Ki values, indicating very tight binding. psu.edu
| Inhibitor (Pyrophosphate Form) | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Oxythiamine (B85929) Pyrophosphate | Pyruvate Dehydrogenase Complex (PDHC) | ~0.025 µM | wikipedia.org |
| Oxythiamine Pyrophosphate | Yeast Transketolase | ~0.03 µM (IC50) | nih.gov |
| Triazole-Thiamine Pyrophosphate Analog | Pyruvate Decarboxylase (PDC) | 20 pM | psu.edu |
| Thiamine Pyrophosphate (for comparison) | Pyruvate Decarboxylase (PDC) | 0.35 µM (KD) | psu.edu |
This table provides comparative data for other thiamine analogs to illustrate the concept of binding affinity. Specific quantitative data for this compound is limited.
Analysis of Specificity in Interactions with Thiamine Diphosphate Binding Sites
The specificity of this compound pyrophosphate is dictated by its structural similarity to TPP. TPP-dependent enzymes share a common binding motif for the coenzyme, which involves interactions with the aminopyrimidine ring and strong ionic interactions between the pyrophosphate tail and a divalent metal ion (typically Mg²⁺) in the active site. researchgate.netacs.org this compound pyrophosphate retains these essential features, allowing it to fit into the TPP-binding pocket.
However, the substitution of the terminal hydroxyethyl (B10761427) group with an ethyl group is a critical modification. While this change is tolerated by TPK for phosphorylation, the resulting this compound pyrophosphate cannot fulfill the catalytic role of TPP. The catalytic cycle of many TPP-dependent enzymes involves the formation of a reactive ylide at the C2 position of the thiazolium ring, which then attacks a substrate like pyruvate. acs.org The subsequent steps of the reaction are dependent on the specific chemistry of the coenzyme-substrate intermediate. By occupying the active site without the necessary chemical properties to complete the reaction, this compound pyrophosphate acts as a dead-end inhibitor. The difference in antiplasmodial activity observed between this compound and other closely related analogs underscores that the thiamine utilization pathway is highly sensitive to subtle structural changes in the inhibitor. nih.gov
Comparative Biochemical Profiling of this compound's Mechanisms Against Other Thiamine Analogs
The mechanism of this compound is best understood when compared to other thiamine analogs, particularly oxythiamine and N3-pyridyl thiamine (N3PT). All three compounds act as prodrugs that compete with thiamine.
Oxythiamine : This is a classic thiamine antagonist where the 4'-amino group of the pyrimidine (B1678525) ring is replaced by a hydroxyl group. nih.govmalariaworld.org Like this compound, oxythiamine is phosphorylated by TPK to form oxythiamine pyrophosphate (OPP). nih.govmalariaworld.org OPP then competitively inhibits TPP-dependent enzymes. nih.govmalariaworld.org The lack of the 4'-amino group in OPP is thought to be the primary reason it is catalytically inactive. researchgate.net
N3-Pyridyl Thiamine (N3PT) : In this analog, the N3 atom of the pyrimidine ring is replaced by a carbon. N3PT also competes with thiamine for TPK and is converted to an active inhibitor. nih.govresearchgate.net Studies have shown N3PT to be a significantly more potent inhibitor of Plasmodium falciparum proliferation than oxythiamine, with an IC50 value that can be over 10-fold lower. nih.govnih.gov Overexpression of TPK in parasites renders them hypersensitive to both N3PT and oxythiamine, confirming that TPK-mediated activation is a key part of their mechanism. nih.govresearchgate.net
This compound, oxythiamine, and N3PT share the same general mechanism: cellular uptake, activation by TPK, and competitive inhibition of TPP-dependent enzymes. However, their potencies differ significantly, likely due to variations in their rates of transport, affinity for TPK, and the binding affinity of their pyrophosphorylated forms for target enzymes. nih.govresearchgate.net
| Thiamine Analog | Key Structural Modification | Mechanism of Action | Relative Potency Notes | Reference |
|---|---|---|---|---|
| This compound | Hydroxyethyl group replaced by an ethyl group | Acts as a substrate for TPK; the resulting this compound pyrophosphate competitively inhibits TPP-dependent enzymes. | Possesses antiplasmodial activity, but is noted to be less potent than other analogs like N3PT. | nih.gov |
| Oxythiamine | 4'-amino group replaced by a hydroxyl group | Acts as a substrate for TPK; the resulting oxythiamine pyrophosphate competitively inhibits TPP-dependent enzymes. | A widely studied antimetabolite; less potent than N3PT in antiplasmodial assays. | nih.govmalariaworld.org |
| N3-Pyridyl Thiamine (N3PT) | N3 of pyrimidine ring replaced by carbon | Acts as a substrate for TPK; the resulting pyrophosphate form inhibits TPP-dependent enzymes (e.g., transketolase). | Significantly more potent than oxythiamine (e.g., >10-fold lower IC50 in some assays). | nih.govnih.gov |
Advanced Analytical Methodologies for Characterizing Thiamine Analogs
High-Performance Chromatographic Techniques for Analog Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of thiamine (B1217682) and its analogs. nih.gov Reversed-phase HPLC is the most common approach, often utilizing C18 analytical columns. google.com The separation is typically achieved through gradient or isocratic elution. google.comchromsystems.com
A prevalent strategy involves the pre-column or post-column derivatization of thiamine analogs to form highly fluorescent thiochrome (B1210408) derivatives. chromsystems.comresearchgate.net This is commonly achieved by oxidation with potassium ferricyanide (B76249) in an alkaline medium. researchgate.netscirp.org The resulting thiochrome derivatives can then be detected with high sensitivity by a fluorescence detector. chromsystems.com
For the separation of these derivatives, the mobile phase composition is critical. A typical mobile phase might consist of a buffer solution, such as sodium phosphate (B84403), mixed with an organic modifier like methanol (B129727) or acetonitrile. scirp.orgresearchgate.net The precise ratio and pH of the mobile phase are optimized to achieve efficient separation of the different thiamine-related compounds. researchgate.net Isotope-labelled internal standards can be employed to compensate for matrix effects and variations during the analysis, ensuring accurate quantification. ibl-international.com
Table 1: HPLC Parameters for Thiamine Analog Analysis
| Parameter | Description | Common Examples/Values | Reference |
|---|---|---|---|
| Column | The stationary phase where separation occurs. | Reversed-phase C18 or C16 columns. | google.comresearchgate.net |
| Mobile Phase | The solvent that carries the sample through the column. | Methanol/water or acetonitrile/water mixtures with phosphate buffers. | google.comscirp.org |
| Detection | The method used to detect the compounds as they elute. | Fluorescence detection after conversion to thiochrome. | chromsystems.comresearchgate.net |
| Derivatization | Chemical modification to enhance detection. | Oxidation with alkaline potassium ferricyanide. | researchgate.netscirp.org |
Spectroscopic Approaches for Detection and Structural Elucidation (e.g., Fluorescence, UV-Vis)
Spectroscopic techniques are fundamental for both the detection and structural elucidation of thiamine analogs.
Fluorescence Spectroscopy: This is a highly sensitive and specific method for detecting thiamine and its analogs. cornell.edu The native compounds are not fluorescent, but they can be oxidized to form highly fluorescent thiochrome derivatives. nih.gov Thiochrome exhibits strong fluorescence with an excitation maximum around 360-370 nm and an emission maximum in the range of 435-460 nm. cornell.edumatec-conferences.org This significant fluorescence intensity allows for detection at very low concentrations. cornell.edu However, the presence of autofluorescent compounds in biological matrices can be a source of interference, often necessitating a chromatographic separation step prior to detection. cornell.edu
UV-Vis Spectrophotometry: Thiamine and its analogs exhibit characteristic absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. nih.gov Thiamine hydrochloride, for instance, has absorption maxima at approximately 235 nm and 268 nm in neutral or slightly acidic solutions. nih.gov While direct UV spectrophotometry can be used for quantification, its utility is limited by the fact that many other compounds in a sample matrix also absorb in this region, leading to potential interferences. nih.gov To overcome this, derivatization reactions can be employed to shift the absorbance maximum to a longer, less crowded wavelength. For example, reaction with p-dimethylaminobenzaldehyde (PDAB) can form a colored complex with an absorption maximum around 425 nm. researchgate.net The use of gold nanoparticles has also been explored, where the interaction with thiamine analogs causes a colorimetric change that can be monitored. nih.gov
Table 2: Spectroscopic Properties for Thiamine Analog Detection
| Technique | Principle | Key Wavelengths (nm) | Reference |
|---|---|---|---|
| Fluorescence (as Thiochrome) | Detection of emitted light after excitation. | Excitation: ~365-370, Emission: ~435-460 | cornell.edumatec-conferences.org |
| UV-Vis (Native Thiamine) | Measurement of light absorption. | λmax: ~235 and ~268 | nih.gov |
| UV-Vis (PDAB Derivative) | Measurement of light absorption of colored complex. | λmax: ~425 | researchgate.net |
Biorecognition-Based Assays for Functional Assessment (e.g., Enzyme Activity Assays)
Biorecognition-based assays provide a functional assessment of thiamine analogs by measuring their interaction with biological molecules like enzymes or binding proteins. nih.gov These assays are crucial for determining if an analog can mimic or inhibit the biological activity of thiamine.
Enzyme Activity Assays: A classic functional assay is the measurement of erythrocyte transketolase activity (ETKA). cornell.edu Transketolase is a thiamine diphosphate (B83284) (TDP)-dependent enzyme involved in carbohydrate metabolism. nutritionalassessment.org The assay measures the enzyme's activity in a sample with and without the addition of exogenous TDP. cornell.edu A significant increase in activity upon TDP addition (known as the TDP effect) indicates a deficiency in functional thiamine. cornell.edu This method can be adapted to assess how a thiamine analog like ethyl thiamine interacts with and affects the activity of TDP-dependent enzymes. nutritionalassessment.org
Periplasmic Binding Protein (PBP)-Based Assays: More recent developments include the use of periplasmic binding proteins, such as the thiamine-binding protein (TBP) from Escherichia coli, as highly specific recognition elements. nih.gov These proteins can be incorporated into various assay formats, including competitive assays analogous to ELISAs. cornell.edu In such a setup, the thiamine analog in a sample would compete with a labeled thiamine derivative for binding to the TBP. cornell.edu This approach offers high sensitivity and specificity for thiamine and its phosphorylated forms and can be adapted for high-throughput screening. nih.gov
Microbiological Assays: Historically, the growth of microorganisms that have an absolute requirement for thiamine, such as Lactobacillus fermentum, has been used for quantification. r-biopharm.com The growth of the bacteria is proportional to the amount of available thiamine or a biologically active analog in the sample. While sensitive, these assays can sometimes lack specificity as some organisms can also utilize thiamine fragments. cornell.edu
Considerations for Sample Preparation and Matrix Effects in Thiamine Analog Analysis
The analysis of thiamine analogs in real-world samples, such as foods and biological fluids, requires careful sample preparation to remove interfering substances and to release the analyte from the sample matrix. nih.gov
Sample Preparation: For biological samples, a protein precipitation step is often necessary to release thiamine analogs that may be bound to proteins. nih.gov This is commonly achieved using acids like trichloroacetic acid (TCA) or perchloric acid. researchgate.netnih.gov In food matrices, if the total content of a thiamine analog is desired, an enzymatic hydrolysis step using enzymes like acid phosphatase or Taka-diastase is employed to convert any phosphorylated forms into the parent molecule. researchgate.netnih.gov Following these initial steps, a clean-up procedure, such as solid-phase extraction (SPE), may be used to further purify the sample and concentrate the analyte before analysis. researchgate.net
Matrix Effects: The sample matrix can significantly impact the accuracy of the analysis. researchgate.net Matrix components can interfere with chromatographic separation or suppress/enhance the detector signal, particularly in mass spectrometry. ibl-international.com In fluorescence detection, native fluorescent compounds in the matrix can cause background interference. cornell.edu To mitigate matrix effects, several strategies can be employed. The use of an internal standard, especially an isotope-labeled version of the analyte, is highly effective. ibl-international.com The standard addition method, where known amounts of the analyte are added to the sample, can also be used to correct for matrix-induced signal changes. researchgate.net Developing diluents for calibration standards that closely mimic the sample matrix is another key strategy for achieving accurate results. binghamton.edu
Computational and Structural Biology Approaches in Thiamine Analog Research
Application of Molecular Docking and Dynamics Simulations for Analog-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to macromolecules. In the context of thiamine (B1217682) analog research, these methods are applied to understand how compounds like ethyl thiamine interact with the active sites of TPP-dependent enzymes.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. For instance, docking studies have been employed to investigate how thiamine analogs compete with thiamine for binding to thiamine pyrophosphokinase (TPK), the enzyme that converts thiamine to its active form, TPP. asm.orgnih.govbiorxiv.org Research on the antiplasmodial activity of various thiamine analogs, including this compound, has utilized docking to model their fit within the active site of Plasmodium falciparum TPK (PfTPK). asm.org These simulations, often based on homology models or AlphaFold structures, show that analogs like N3-pyridyl thiamine (N3PT) can adopt a binding mode nearly identical to that of thiamine itself, explaining their competitive behavior. nih.govbiorxiv.org The process typically involves genetic algorithms to explore various binding poses, which are then evaluated using scoring functions like CHEMPLP and GoldScore to estimate binding affinity. asm.org
Molecular dynamics simulations build upon docking results by providing a view of the dynamic nature of the analog-enzyme complex over time. MD simulations can reveal the flexibility of the enzyme's active site and the stability of the interactions between the ligand and surrounding amino acid residues. pdbj.orgresearchgate.net For example, simulations of transketolase and other TPP-dependent enzymes have highlighted that active-site flexibility and the specific topology of the cofactor-binding region are key factors determining whether an analog will act as an inhibitor or a coenzyme. pdbj.orgresearchgate.net These simulations can also elucidate subtle but critical conformational changes, such as how the binding of an analog might force a key catalytic residue into an inactive conformation, thereby disrupting the enzyme's function. pdbj.org
Table 1: Example of Molecular Docking Data for Thiamine Analogs
| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Key Interactions | Reference |
|---|---|---|---|---|
| Thiamine | Human Acetylcholinesterase (7XN1) | -10.941 | π-π interactions with TRP86; Hydrogen bonds with pyridazine (B1198779) ring | mdpi.com |
| Thiamine Pyrophosphate | Human Acetylcholinesterase (7XN1) | -11.055 | Similar to thiamine with additional phosphate (B84403) interactions | mdpi.com |
| Oxythiamine (B85929) | Thiamine Pyrophosphokinase | -7.0 | Interactions within the thiamine binding pocket | mdpi.com |
| 2'-Methylthiamine | Thiamine Pyrophosphokinase | -7.5 | Interactions within the thiamine binding pocket | mdpi.com |
High-Resolution Structural Analysis of Thiamine-Binding Proteins and Enzyme Active Sites
High-resolution structural data, primarily from X-ray crystallography, provides the foundational blueprint for understanding thiamine analog interactions. These structures offer a static but highly detailed picture of the binding pockets of thiamine-responsive proteins and enzymes.
The crystal structures of periplasmic thiamin-binding proteins (TbpA) from bacteria like Escherichia coli have been solved, revealing the precise architecture of the thiamine binding site. nih.govrcsb.org These studies show that TbpA can bind thiamine, thiamine monophosphate (ThMP), and TPP with similar affinities, and they detail the hydrophobic and hydrogen-bonding interactions that stabilize the pyrimidine (B1678525) and thiazole (B1198619) rings of the ligand. nih.gov Similarly, the 1.6 Å resolution crystal structure of the extracytoplasmic thiamine-binding lipoprotein (Cypl) from Mycoplasma hyorhinis showed bound TPP, providing insights into how this family of proteins recognizes thiamine. nih.gov
Structural analysis of TPP-dependent enzymes has revealed a conserved modular architecture. These enzymes typically contain a pyrimidine-binding (PYR) domain and a pyrophosphate-binding (PP) domain. ebi.ac.ukacs.org TPP binds in the cleft formed between these two domains, with the PYR domain interacting with the aminopyrimidine ring and the PP domain binding the pyrophosphate tail. ebi.ac.uk High-resolution structures of enzymes like transketolase and pyruvate (B1213749) decarboxylase in complex with TPP or its analogs demonstrate how the cofactor assumes a specific "V-shape" conformation required for catalysis. nih.govebi.ac.uk This conformation is stabilized by interactions with conserved amino acid residues and, often, a magnesium ion. acs.orgnih.gov By comparing the structures of enzymes bound to the natural cofactor versus an analog, researchers can understand the structural basis for an analog's inhibitory action. For instance, the structure of E. coli transketolase with an analog showed that a modification on the thiazolium ring clashes with a critical glutamate (B1630785) residue, forcing it into a non-productive conformation and thus inhibiting the enzyme. pdbj.org
Table 2: Selected High-Resolution Structures of Thiamine-Related Proteins
| Protein | Organism | PDB ID | Resolution (Å) | Ligand | Reference |
|---|---|---|---|---|---|
| Thiamin-Binding Protein (TbpA) | Escherichia coli | 2QRY | 2.25 | Thiamine Monophosphate (ThMP) | rcsb.org |
| Transketolase | Escherichia coli | 6TJ8 | 0.92 | 2'-Methoxythiamine Diphosphate (B83284) | pdbj.org |
| Thiamine-Binding Lipoprotein (Cypl) | Mycoplasma hyorhinis | 2PTH | 1.60 | Thiamine Pyrophosphate (TPP) | nih.gov |
| Pyruvate Decarboxylase | Saccharomyces cerevisiae | 1PYD | 2.30 | Thiamine Pyrophosphate (TPP) | ebi.ac.uk |
In Silico Design and Predictive Modeling of Novel Thiamine Analog Structures and Activities
The insights gained from structural and computational analyses fuel the in silico design and predictive modeling of new thiamine analogs with desired properties. This rational design approach aims to create novel molecules with enhanced potency, selectivity, or metabolic stability. cam.ac.uk
The design process often involves scaffold hopping, where the core chemical structure (e.g., the thiazolium ring) is replaced with a different chemical group (e.g., a triazole, furan, or even an open chain) that retains key binding interactions while offering new synthetic possibilities or improved properties. acs.orgrsc.orgcam.ac.uk For example, researchers have designed open-chain thiamine analogs that potently inhibit TPP-dependent enzymes by mimicking the key interactions of TPP within the active site, but without the complex ring structure. rsc.org Another strategy involves modifying the "tail" of the analog that binds to the pyrophosphate pocket to enhance selectivity for a specific enzyme, such as the pyruvate dehydrogenase (PDH) complex, a target in cancer research. cam.ac.uk
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in this process. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. who.intrsc.orgresearchgate.net By identifying key molecular descriptors (e.g., electronic, spatial, or topological properties) that correlate with inhibitory activity, these models can predict the potency of newly designed, yet-to-be-synthesized analogs. who.int This allows for the prioritization of synthetic efforts on the most promising candidates. For example, 2D- and 3D-QSAR models have been developed for various classes of enzyme inhibitors, identifying which electrostatic and steric fields are most influential for biological activity. who.intrsc.org These in silico approaches accelerate the discovery-and-design cycle, making the development of novel thiamine analogs like this compound more efficient and targeted.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Thiamine | Vitamin B1 |
| Thiamine Pyrophosphate / Thiamine Diphosphate | TPP / ThDP |
| Thiamine Monophosphate | ThMP |
| N3-pyridyl thiamine | N3PT |
| Oxythiamine | - |
| 2'-Methoxythiamine Diphosphate | MThDP |
| Pyruvate | - |
| Magnesium | Mg2+ |
| Riboflavin | Vitamin B2 |
| Captopril | - |
| 2'-Methylthiamine | - |
| Furan | - |
Q & A
Q. What structural features of ethyl thiamine are critical for its biochemical function?
this compound consists of a pyrimidine ring (2,5-dimethyl-6-aminopyrimidine) and a thiazolium ring (4-methyl-5-hydroxyethyl thiazole) linked by a methylene bridge. The ethyl side chain in the thiazole moiety influences solubility and interactions with enzymes like thiamine pyrophosphokinase (TPK). Modifications to this group, such as deuterium labeling, can alter metabolic pathways and intermediate stability, as seen in studies probing hydrolysis mechanisms .
Q. What methodologies are recommended for quantifying this compound in biological tissues?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry is standard for measuring thiamine and its derivatives. Tissue homogenates are often treated with trichloroacetic acid to precipitate proteins, followed by enzymatic conversion to thiochrome derivatives for quantification. Statistical validation (e.g., one-way ANOVA with Tukey post-hoc tests) ensures robustness, as applied in ethanol-induced deficiency models to compare liver thiamine levels (3.7-fold decrease in EtOH-exposed rats vs. controls, P = 0.015) .
Q. How is this compound supplementation evaluated in ethanol-induced neurotoxicity models?
Rats chronically exposed to ethanol are administered high-dose thiamine (e.g., 50–100 mg/kg) to assess recovery of astrocytic markers like GFAP. Immunohistochemistry and immunoblotting quantify GFAP expression, with recovery rates analyzed via G/B (gray/white matter) ratios. Partial restoration of GFAP (2-fold increase in cortex, P = 0.0023) highlights methodological considerations for dosing and tissue-specific responses .
Advanced Research Questions
Q. What synthetic challenges arise when modifying the ethyl side chain of thiamine derivatives?
Alkylation of the thiazole ring’s ethyl group requires precise control of reaction conditions to avoid side reactions. For example, deuterium labeling in the ethyl chain (e.g., ethyl-4-methylthiazole-5-acetate hydrobromide synthesis) involves neutralization with sodium bicarbonate and deuterium exchange under acidic conditions. Challenges include maintaining isotopic purity and avoiding racemization, critical for mechanistic studies of enzyme-substrate interactions .
Q. How do structural modifications to this compound analogues affect antiplasmodial activity?
Subtle changes, such as replacing the pyrimidine amino group with a benzyl moiety (e.g., N3PT9), enhance antiplasmodial potency (>200-fold activity reduction when competing with thiamine in media). In vitro assays using Plasmodium falciparum cultures in thiamine-free media and computational docking (e.g., PfTPK active site modeling) differentiate competitive vs. non-competitive inhibition. This compound analogues like compound 13 show low activity, underscoring the need for structure-activity relationship (SAR) profiling .
Q. Can this compound derivatives serve as catalysts in organic synthesis?
Thiamine hydrochloride catalyzes multicomponent reactions (e.g., pyrazolopyranopyrimidine synthesis) via enamine intermediates. Ethyl acetoacetate, hydrazine hydrate, and aldehydes react at room temperature with yields >80%. Methodological advantages include aqueous conditions, short reaction times (30–60 min), and tolerance for diverse functional groups, validated by NMR and HPLC .
Q. How does deuterium labeling elucidate metabolic pathways of this compound derivatives?
Deuterium-labeled thiamine (e.g., in the thiazole ethyl chain) tracks intermediate formation during enzymatic hydrolysis. PMR and pH-dependent studies identify tricyclic intermediates (e.g., dihydrothiochrome monophosphate) and enamine participation in phosphate cleavage. This approach clarifies anchimeric assistance in alkaline phosphatase-mediated reactions .
Q. What contradictions exist in this compound’s efficacy across disease models?
While this compound restores astrocytic function in ethanol-exposed rats, structural analogues like N3PT9 outperform it in malaria models due to PfTPK specificity. In cancer, thiamine (not ethyl derivatives) may promote hypoxic tumor growth via upregulated transporters (hTHTR1/2), highlighting context-dependent efficacy. Researchers must validate target engagement (e.g., competitive binding assays) and model relevance (e.g., thiamine-free vs. supplemented media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
